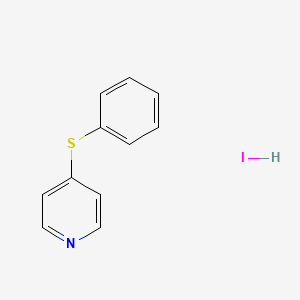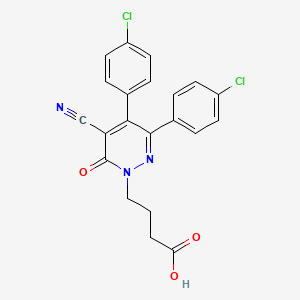![molecular formula C18H14N2O3 B14445784 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] CAS No. 75534-75-7](/img/structure/B14445784.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate oxidizing agent to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1,3,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
1,2,4-Thiadiazole derivatives: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom in the ring.
1,3,4-Thiadiazole derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness: (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] is unique due to its specific arrangement of atoms in the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
75534-75-7 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
[4-(4-methylbenzoyl)-1,2,5-oxadiazol-3-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H14N2O3/c1-11-3-7-13(8-4-11)17(21)15-16(20-23-19-15)18(22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
KPUQCYNRMSFTSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



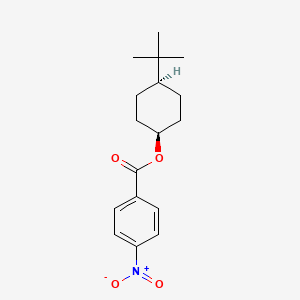

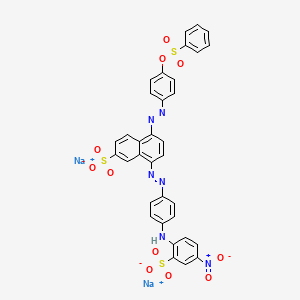
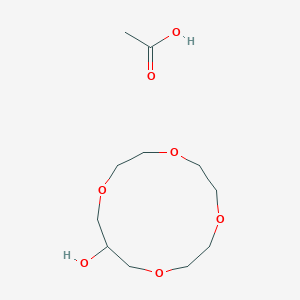
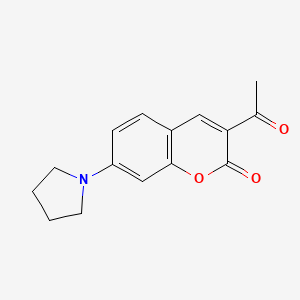
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)


![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
